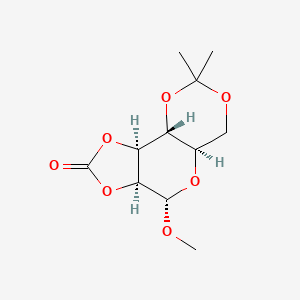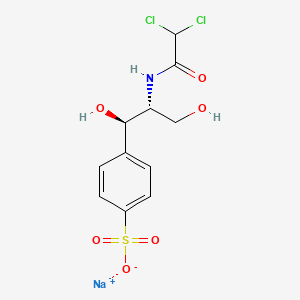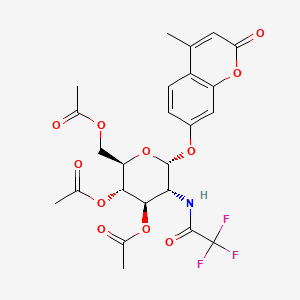![molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4](/img/no-structure.png)
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)” is a unique chemical compound with immense potential for scientific research. Its multifaceted applications range from drug development to studying complex biological systems. It is a metabolite of acetaminophen, a widely used analgesic and antipyretic drug .
Physical And Chemical Properties Analysis
The melting point of the compound is 160-163°C, and its boiling point is predicted to be 659.5±55.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .Applications De Recherche Scientifique
Antioxidant and Detoxification Role
Glutathione Synthesis Precursor : N-acetyl-l-cysteine (NAC), a compound related to the chemical , acts as a precursor for the synthesis of glutathione (GSH) in the liver. GSH is depleted during acetaminophen overdose, and NAC administration helps replenish these levels, mitigating liver damage by enhancing detoxification processes (Rushworth & Megson, 2014).
Antioxidant Properties : NAC's antioxidant properties are significant in various clinical settings, including the prevention of oxidative stress-related diseases. Its efficacy is primarily through its role as a precursor to GSH, a critical antioxidant within cells. This replenishment is particularly effective in cells experiencing GSH depletion (Samuni et al., 2013).
Clinical Applications Beyond Detoxification
Cystic Fibrosis : NAC has shown promise in managing cystic fibrosis (CF) by disrupting disulfide cross-bridges in mucus glycoproteins, alleviating symptoms. Its antioxidant action plays a crucial role in reducing airway inflammation and managing redox imbalance in CF patients, potentially by preventing and eradicating biofilms in airway infections (Guerini et al., 2022).
Biofilm Management : The ability of NAC to influence biofilm formation and maintenance is particularly relevant in the context of CF, where chronic airway infections are common. The disruption of biofilms, especially those formed by Pseudomonas aeruginosa, could significantly improve patient outcomes by enhancing the efficacy of antibiotics and reducing infection rates (Guerini et al., 2022).
Mécanisme D'action
Target of Action
It is a metabolite of acetaminophen , which is a widely used analgesic and antipyretic drug .
Mode of Action
As a metabolite of acetaminophen , it may share similar interactions with its targets, resulting in analgesic and antipyretic effects.
Biochemical Pathways
Given its relationship to acetaminophen , it may be involved in similar pathways that lead to pain relief and fever reduction.
Pharmacokinetics
As a metabolite of acetaminophen , its pharmacokinetic properties may be influenced by the metabolic processes that convert acetaminophen into this compound.
Result of Action
As a metabolite of acetaminophen , it may contribute to the overall therapeutic effects of acetaminophen, including pain relief and fever reduction.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves the reaction of Acetaminophen-d5 with N-Acetyl-L-cysteine to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5, which is then treated with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Acetaminophen-d5", "N-Acetyl-L-cysteine", "Sodium hydroxide", "Deuterium oxide" ], "Reaction": [ "Step 1: Acetaminophen-d5 is reacted with N-Acetyl-L-cysteine in the presence of deuterium oxide to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the sodium salt of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5." ] } | |
Numéro CAS |
1331911-02-4 |
Formule moléculaire |
C13H15N2NaO5S |
Poids moléculaire |
339.352 |
Nom IUPAC |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
Clé InChI |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
Synonymes |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
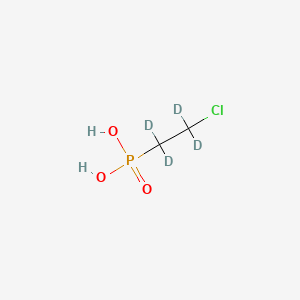

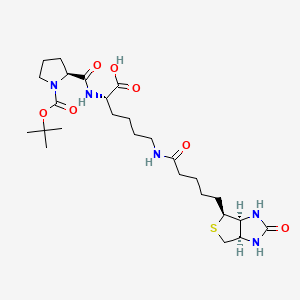
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

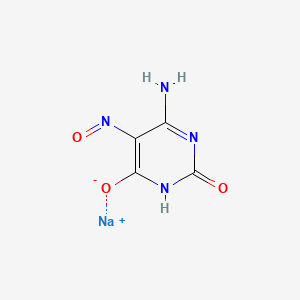

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

